molecular formula C19H23BN2O3 B3068774 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 819056-67-2

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B3068774
CAS No.: 819056-67-2
M. Wt: 338.2 g/mol
InChI Key: KVGAOVQYSHYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 819056-67-2) is a boronic ester-functionalized urea derivative. Its structure comprises a urea backbone bridging a phenyl group and a 4-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronic ester's reactivity .

Properties

IUPAC Name

1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGAOVQYSHYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring, in particular, facilitates coupling reactions, making it a valuable intermediate in organic synthesis . The phenyl and urea groups can interact with biological targets, potentially leading to bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Nitrogen

1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Compound 6.56)
  • Structure : Features a bulky tert-butyl group instead of a phenyl group on the urea nitrogen.
  • Synthesis : Prepared via reaction of 4-tert-butylphenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, yielding 50% after column chromatography .
  • Properties: Increased lipophilicity due to the tert-butyl group may enhance membrane permeability but reduce aqueous solubility.
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9)
  • Structure : Substitutes phenyl with an isobutyl group.
  • Molecular Weight : 318.22 g/mol (C17H27BN2O3).
  • Applications: Used in medicinal chemistry for antiplasmodial screening.
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-99-0)
  • Structure : Methyl group on the urea nitrogen.
  • Molecular Weight : 276.14 g/mol (C14H21BN2O3).
  • Hazard Profile : Exhibits higher acute toxicity (H302, H315, H319, H335) compared to the phenyl analog, possibly due to increased reactivity or metabolic pathways .

Boronic Ester Modifications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1073353-72-6)
  • Structure : Contains two boronic ester groups.
  • Molecular Weight : 478.20 g/mol (C26H36B2N2O5).
  • Applications : Enhanced utility in dual cross-coupling reactions or as a bifunctional linker in drug design. However, increased molecular weight may reduce bioavailability .
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (Compound 6.30)
  • Structure : Hydrolyzed boronic acid derivative of Compound 6.54.
  • Synthesis : Derived from 1-(4-(tert-butyl)phenyl)-3-(4-boronic ester phenyl)urea via deprotection.
  • Reactivity : Boronic acids are direct precursors for Suzuki coupling, offering advantages in aqueous reactions compared to boronic esters .

Steric and Electronic Effects

1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-11-0)
  • Structure : Two isopropyl groups on the urea nitrogen.
  • Yield : 45% via a two-step synthesis, lower than simpler analogs due to steric challenges .

Biological Activity

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different assays, and relevant case studies.

  • Molecular Formula : C18H28B2O4
  • Molar Mass : 330.03 g/mol
  • CAS Number : 196212-27-8
  • Solubility : Soluble in methanol
  • Melting Point : 133.0 to 137.0 °C

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the boron moiety enhances its reactivity and potential for forming covalent bonds with biomolecules.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes such as sEH (soluble epoxide hydrolase), which plays a role in inflammatory processes.
  • Antimicrobial Activity : Preliminary data suggest that similar compounds exhibit moderate antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can reduce inflammation markers in vitro and in vivo models .

Biological Activity Data

The following table summarizes the biological activities observed for related compounds:

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 250 μg/mL
AntifungalCandida albicansMFC = 250 μg/mL
sEH InhibitionHuman sEHIC50 = 16.2 - 50.2 nmol/L
Anti-inflammatoryMouse model (zymosan-induced)Reduced cell migration and cytokine release

Case Studies

  • Study on sEH Inhibition :
    A study demonstrated that the compound significantly inhibited sEH activity in human cells, leading to reduced production of pro-inflammatory mediators. The most effective derivatives showed IC50 values in the low nanomolar range, indicating high potency .
  • Antimicrobial Evaluation :
    In a series of tests against common bacterial strains, derivatives similar to this compound exhibited bacteriostatic effects at concentrations around 250 μg/mL. This suggests potential applications in treating infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.